7-{[(6-Methylpyridin-2-yl)amino](pyridin-3-yl)methyl}quinolin-8-ol
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Overview
Description
7-{(6-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol is a complex organic compound that features a quinoline core substituted with pyridine and methylpyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{(6-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: The starting material, 6-methylpyridin-2-ylamine, is synthesized by reacting 6-methylpyridin-2-ylmethanol with triphenylphosphine and diisopropyl azodicarboxylate in tetrahydrofuran (THF) at room temperature.
Coupling Reaction: The pyridine derivative is then coupled with 3-pyridinecarboxaldehyde under basic conditions to form the intermediate product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-{(6-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline and pyridine derivatives.
Scientific Research Applications
7-{(6-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 7-{(6-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-pyridinemethanamine: A precursor in the synthesis of the target compound.
8-Hydroxyquinoline: A key intermediate in the cyclization step.
3-Pyridinecarboxaldehyde: Used in the coupling reaction.
Uniqueness
7-{(6-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol is unique due to its specific substitution pattern and the presence of both pyridine and quinoline moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H18N4O |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
7-[[(6-methylpyridin-2-yl)amino]-pyridin-3-ylmethyl]quinolin-8-ol |
InChI |
InChI=1S/C21H18N4O/c1-14-5-2-8-18(24-14)25-19(16-7-3-11-22-13-16)17-10-9-15-6-4-12-23-20(15)21(17)26/h2-13,19,26H,1H3,(H,24,25) |
InChI Key |
LFZRZBCBGYZINQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(C2=CN=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O |
Origin of Product |
United States |
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